4-fluoro-N-propylaniline
Description
4-Fluoro-N-propylaniline is an aromatic amine derivative with a fluorine atom at the para position of the benzene ring and a propyl group attached to the nitrogen atom. Its molecular formula is C₉H₁₂FN (molecular weight: 153.2 g/mol). The compound is structurally characterized by the electron-withdrawing fluorine substituent and the electron-donating propyl group, which influence its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C9H12FN |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
4-fluoro-N-propylaniline |
InChI |
InChI=1S/C9H12FN/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3 |
InChI Key |
CPBZXHWWPFPWMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Electronic Properties
- 4-Fluoro-N-propylaniline : The propyl group (C₃H₇) donates electrons via inductive effects, increasing the basicity of the aniline nitrogen compared to unsubstituted 4-fluoroaniline. The fluorine atom withdraws electrons, stabilizing the aromatic ring and directing electrophilic substitution to the ortho and meta positions .
- 4-Fluoro-N-[1-(4-fluorophenyl)propyl]-2-methylaniline (C₁₆H₁₇F₂N): The bulky substituent (a fluorophenylpropyl group) introduces steric hindrance and additional electron-withdrawing effects from the second fluorine atom. This reduces nitrogen basicity and may limit reactivity in substitution reactions .
- N,N-Diallyl-4-fluoroaniline (C₁₂H₁₃FN): The allyl groups (C₃H₅) exhibit resonance effects, slightly withdrawing electrons from the nitrogen. This lowers basicity compared to the propyl derivative. The compound is reported as a yellow oil, suggesting lower crystallinity and higher solubility in organic solvents .
- Tetrafluoro-propyl derivatives (e.g., N-(2,3,3,3-Tetrafluoro-2-phenoxypropyl)aniline): The high electronegativity of fluorine atoms strongly withdraws electrons, rendering the nitrogen less basic. Iodo-substituted analogs (e.g., 4-Iodo-N-(2,3,3,3-tetrafluoro-2-phenoxypropyl)aniline) further increase molecular weight and reactivity in cross-coupling reactions .
Molecular Weight and Physical State
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State |
|---|---|---|---|
| 4-Fluoro-N-propylaniline | C₉H₁₂FN | 153.2 | Likely liquid/low-melting solid |
| 4-Fluoro-N-[1-(4-fluorophenyl)propyl]-2-methylaniline | C₁₆H₁₇F₂N | 261.3 | Solid (inferred) |
| N,N-Diallyl-4-fluoroaniline | C₁₂H₁₃FN | 194.2 (estimated) | Yellow oil |
| N-(2,3,3,3-Tetrafluoro-2-phenoxypropyl)aniline | C₁₅H₁₁F₄NO | 309.3 | Solid (inferred) |
Notes:
- Bulky substituents (e.g., fluorophenylpropyl) correlate with higher molecular weights and reduced solubility in polar solvents.
- Allyl derivatives exhibit lower viscosity due to unsaturated bonds and weaker intermolecular forces .
Data Tables
Table 1: Key Structural and Electronic Comparisons
| Compound | Substituent Features | Basicity (Relative) | Key Reactivity |
|---|---|---|---|
| 4-Fluoro-N-propylaniline | Propyl (electron-donating) | High | Nucleophilic substitutions |
| N,N-Diallyl-4-fluoroaniline | Allyl (resonance-withdrawing) | Moderate | Cycloaddition, polymerization |
| 4-Fluoro-N-[1-(4-fluorophenyl)propyl]-2-methylaniline | Bulky fluorophenylpropyl | Low | Sterically hindered reactions |
| Tetrafluoro-propyl derivatives | Strongly electron-withdrawing fluorine | Very low | Cross-coupling, stability in harsh conditions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
